![molecular formula C10H9ClN2O2S2 B11798920 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11798920.png)
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole
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Overview
Description
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and an ethylsulfonyl group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have documented the anticancer properties of thiadiazole derivatives, including 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole. The structure-activity relationship (SAR) analyses indicate that modifications on the thiadiazole ring can significantly enhance cytotoxicity against various cancer cell lines.
- Mechanism of Action : The presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring has been shown to increase the cytotoxic activity of these compounds. For instance, a study demonstrated that derivatives with a 5-(4-chlorophenyl) substitution exhibited enhanced antitumor activity against MCF-7 and HepG2 cell lines, with IC50 values indicating potent efficacy (IC50 = 2.32 µM for one derivative) .
- Case Study : In a comparative study of various thiadiazole derivatives, it was found that substituting different groups on the thiadiazole scaffold led to significant variations in anticancer potency. The most effective compounds were those incorporating piperazine or piperidine rings alongside the thiadiazole structure, showing improved lipophilicity and cellular uptake .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Research indicates that thiadiazoles can act against both Gram-positive and Gram-negative bacteria.
- Antibacterial Activity : A recent investigation revealed that para-substituted thiadiazoles possess moderate to promising antibacterial effects. Specifically, compounds with electron-withdrawing groups at the para position showed enhanced activity against various bacterial strains .
- Antifungal Activity : The antiviral potential of this compound has also been explored. Certain derivatives demonstrated significant antifungal properties against tobacco mosaic virus (TMV), with some compounds achieving approximately 50% inhibition rates . This suggests potential applications in agricultural settings as well.
Structure-Activity Relationships
Understanding the SAR is crucial for developing more effective derivatives of this compound. Key findings include:
- Substituent Effects : The introduction of various substituents at different positions on the phenyl and thiadiazole rings can lead to substantial changes in biological activity. For example, halogenated derivatives often show enhanced potency due to their electronic properties .
- Hybrid Structures : Combining thiadiazoles with other pharmacophores has been a successful strategy to enhance their biological activities. Compounds that incorporate both thiadiazole and oxadiazole moieties have shown improved anticancer and antimicrobial activities .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Application | Biological Activity | Key Findings |
---|---|---|
Anticancer | Cytotoxicity against MCF-7 and HepG2 | IC50 values as low as 2.32 µM; enhanced by substituents |
Antimicrobial | Activity against Gram-positive/negative bacteria | Moderate to promising effects observed; influenced by substituents |
Antifungal | Activity against TMV | Approximately 50% inhibition achieved by certain derivatives |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and ethylsulfonyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Chlorophenyl)-5-(propylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Chlorophenyl)-5-(butylsulfonyl)-1,2,3-thiadiazole
Uniqueness
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The ethylsulfonyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9ClN2O2S2 |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-ethylsulfonylthiadiazole |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
PXMVXUZDROARBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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